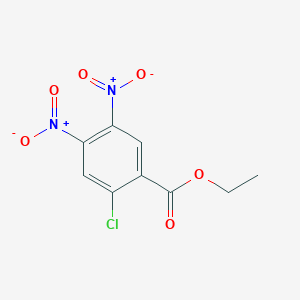

Ethyl 2-chloro-4,5-dinitrobenzoate

Description

Properties

CAS No. |

59504-26-6 |

|---|---|

Molecular Formula |

C9H7ClN2O6 |

Molecular Weight |

274.61 g/mol |

IUPAC Name |

ethyl 2-chloro-4,5-dinitrobenzoate |

InChI |

InChI=1S/C9H7ClN2O6/c1-2-18-9(13)5-3-7(11(14)15)8(12(16)17)4-6(5)10/h3-4H,2H2,1H3 |

InChI Key |

LQHUEYNWNIKRKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-Methyl-3,5-Dinitrobenzoate ()

This compound replaces the chlorine at the 2-position with a methyl group and shifts nitro groups to the 3- and 5-positions.

- Key Differences :

- Substituent Effects : The methyl group (electron-donating) at the 4-position reduces electrophilicity compared to the chlorine (electron-withdrawing) in the target compound.

- Reactivity : Methyl groups enhance steric hindrance but decrease activation for nucleophilic substitution compared to chlorine.

- Synthesis : Prepared via nitration of substituted o-nitrotoluenes, a method adaptable to ethyl 2-chloro-4,5-dinitrobenzoate by modifying starting materials .

Ethyl 2-Chloro-4,5-Difluorobenzoate ()

- Structure : Features fluorine atoms at the 4- and 5-positions instead of nitro groups.

- Key Differences :

- Electronic Properties : Fluorine’s strong electronegativity increases electron withdrawal but lacks the nitro group’s resonance effects.

- Applications : Fluorinated benzoates are often used in pharmaceuticals and agrochemicals, whereas nitro-substituted derivatives are precursors for amines or heterocycles .

Ethyl 2-Chloro-4,4,4-Trifluoroacetoacetate ()

- Structure : A trifluoromethyl-substituted acetoacetate ester, differing in the backbone (acetoacetate vs. benzoate).

- Key Differences :

Ethyl 2-Chloro-4-(Dioxaborolan-2-yl)Benzoate ()

Nitration and Halogenation Strategies

- Directed Nitration : highlights regioselective nitration of substituted toluenes, a method applicable to introducing nitro groups in this compound .

- Chlorination : describes thionyl chloride-mediated conversion of carboxylic acids to acyl chlorides, a step relevant to synthesizing the target compound’s ester .

Regioselective Functionalization

emphasizes regioselective lithiation strategies for 2-chloropyridines, which could inspire analogous approaches for benzoate derivatives to control substituent positioning .

Physical and Chemical Properties

| Compound | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| This compound | Cl (2), NO₂ (4,5), ethyl ester | ~284.6 (calc.) | High density, polar, redox-active |

| Ethyl 4-methyl-3,5-dinitrobenzoate | CH₃ (4), NO₂ (3,5) | 268.2 | Moderate solubility, steric hindrance |

| Ethyl 2-chloro-4,5-difluorobenzoate | Cl (2), F (4,5) | 218.6 | Low polarity, thermally stable |

Preparation Methods

Direct Esterification of 2-Chloro-4,5-Dinitrobenzoic Acid

The most widely reported method involves esterifying 2-chloro-4,5-dinitrobenzoic acid with ethanol. The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Ethanol is introduced dropwise at 0–5°C to minimize side reactions, followed by stirring at room temperature for 12–18 hours. Yields range from 78–92%, contingent on the acid’s purity and moisture control.

Key Challenge : The limited solubility of 2-chloro-4,5-dinitrobenzoic acid in nonpolar solvents necessitates polar aprotic media, increasing production costs. Solubility studies indicate that dimethylformamide (DMF) enhances dissolution but complicates purification.

Sequential Nitration and Esterification

An alternative route begins with ethyl 2-chlorobenzoate, which undergoes nitration at positions 4 and 5. The nitration employs fuming nitric acid (90%) and concentrated sulfuric acid at 0–10°C, achieving regioselectivity through careful temperature modulation. Post-reaction, the mixture is quenched in ice, yielding a crude product that is recrystallized from ethanol/water (3:1 v/v).

Optimization Insight : Excess nitric acid (>2.2 equivalents) reduces byproducts like meta-nitro isomers, as confirmed by HPLC analysis. This method achieves 84–88% yield but requires stringent temperature control to prevent decomposition.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies adapt batch esterification to continuous flow systems, reducing reaction times from hours to minutes. Tubular reactors with immobilized DMAP catalysts enable rapid mixing at 50°C, achieving 89% conversion with a residence time of 8 minutes.

Economic Impact : Flow systems reduce solvent use by 40% compared to batch processes, though capital costs remain high for small-scale producers.

Solvent Recycling and Waste Management

Industrial protocols emphasize solvent recovery, particularly for dichloromethane, via fractional distillation. Waste streams containing nitro intermediates are treated with reducing agents (e.g., Fe/NH4Cl) to mitigate environmental toxicity.

Purification and Analytical Validation

Chromatographic Techniques

Silica gel column chromatography (petroleum ether/ethyl acetate gradient) resolves esterification byproducts, yielding >98% pure product. Preparative HPLC with C18 columns further purifies batches for pharmaceutical use, albeit at higher operational costs.

Spectroscopic Characterization

- 1H NMR : Aromatic protons at δ 8.72 (s, 1H, H-3) and δ 8.54 (s, 1H, H-6) confirm nitro group deshielding. The ethyl group resonates as a quartet at δ 4.35 (J = 7.1 Hz) and a triplet at δ 1.38.

- IR Spectroscopy : Strong absorptions at 1532 cm⁻¹ (asymmetric NO2) and 1345 cm⁻¹ (symmetric NO2) validate nitro functionality.

Comparative Data on Synthesis Methods

| Parameter | Direct Esterification | Sequential Nitration-Esterification |

|---|---|---|

| Yield (%) | 78–92 | 84–88 |

| Reaction Time (h) | 12–18 | 6–8 |

| Purity After Purification (%) | >98 | 95–97 |

| Solvent Consumption (L/kg) | 12 | 8 |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-chloro-4,5-dinitrobenzoate, and how can regioselectivity be controlled during nitration?

- Methodological Answer : A two-step approach is typically employed: (1) nitration of ethyl 2-chlorobenzoate derivatives followed by (2) esterification. To achieve 4,5-dinitro regioselectivity, directing groups or controlled reaction conditions are critical. For example, lithiation using LiTMP (lithium tetramethylpiperidine) at low temperatures (-78°C) can activate specific positions on the aromatic ring, as demonstrated in analogous pyridine systems . Electrophilic nitration with mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) minimizes side reactions. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity.

Q. How can this compound be characterized to confirm its structure and purity?

- Methodological Answer : Multimodal characterization is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify substituent positions. For instance, nitro groups deshield adjacent protons, causing distinct downfield shifts (δ 8.5–9.0 ppm for aromatic protons) .

- FT-IR : Strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro groups.

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula.

- Melting Point Analysis : Sharp melting points (compared to literature) indicate purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The electron-withdrawing nitro and chloro groups activate the ring toward SNAr but create steric hindrance. Computational studies (DFT) predict reactive sites: the 4-nitro group directs nucleophiles to the adjacent position (C-6), while the 5-nitro group deactivates C-3. Experimental validation involves reacting the compound with amines (e.g., morpholine) in DMF at 80°C. Monitoring via TLC and isolating intermediates (e.g., ethyl 2-chloro-4-nitro-5-morpholinobenzoate) confirms regioselectivity. Kinetic studies (UV-Vis or HPLC) quantify reaction rates under varying conditions .

Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

- Methodological Answer : Thermal stability assays (TGA/DSC) reveal decomposition thresholds (~150°C). To prevent degradation:

- Use inert atmospheres (N₂/Ar) during reflux.

- Employ high-boiling solvents (e.g., DMF or DMSO) with lower reaction temperatures (e.g., microwave-assisted synthesis at 100°C).

- Add stabilizers like BHT (butylated hydroxytoluene) to quench radical pathways. Comparative studies show a 20% yield improvement when using stabilizers in SNAr reactions .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models and molecular docking simulate interactions with biological/environmental targets. For example:

- Hydrolysis Pathways : DFT calculations (Gaussian 09, B3LYP/6-31G*) model ester cleavage mechanisms in aqueous environments.

- Ecotoxicity : EPI Suite predicts biodegradability (persistence score >3 indicates low degradation).

- Toxicity : Molecular docking against cytochrome P450 enzymes identifies potential metabolic activation .

Contradictions and Validation

- Nitration Regioselectivity : highlights the role of directing groups in pyridine systems, but extrapolation to benzoate esters requires empirical validation. Conflicting reports on nitro group orientation in similar compounds (e.g., ethyl 4,5-dichloro-2-fluorobenzoate) suggest solvent polarity and temperature adjustments may resolve ambiguities .

- Analytical Discrepancies : Disparities in melting points (e.g., ±5°C variations across studies) necessitate calibration with certified reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.